1-(4-Benzylphenyl)ethanone

Physical organic chemistry Synthetic methodology Laboratory handling

Researchers requiring para-benzyl acetophenone building blocks face supply inconsistency and liquid-handling issues with common analogs (acetophenone mp 19-20°C). 1-(4-Benzylphenyl)ethanone (CAS 782-92-3) resolves this as a crystalline solid (mp 38-40°C) enabling direct gravimetric dispensing. • Benzylic C-H (BDE ~85-90 kcal/mol) enables selective oxidation to 4-benzoylacetophenone while preserving the acetyl group • LogP 3.48-1.9 units above acetophenone-supports HPLC method development as a high-retention reference standard • Survives Pd-catalyzed reductive cross-coupling for diarylmethane and triarylmethane library synthesis. Rigorous QC with ≥95% purity; shipped ambient.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 782-92-3
Cat. No. B1362704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylphenyl)ethanone
CAS782-92-3
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2
InChIInChI=1S/C15H14O/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyPPYJQGBEZQOXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Benzylphenyl)ethanone: Structural and Synthetic Overview


1-(4-Benzylphenyl)ethanone (CAS 782-92-3), also known as 4′-benzylacetophenone, 4-acetyldiphenylmethane, or (4-acetylphenyl)phenylmethane, is a para-substituted acetophenone derivative bearing a benzyl group directly attached to the aromatic ring . With the molecular formula C₁₅H₁₄O and a molecular weight of 210.27 g·mol⁻¹, this compound is a low-melting-point crystalline solid (mp 38–40 °C) at ambient temperature, distinguishing it from the majority of simple acetophenone analogs that remain liquid under standard laboratory conditions . Its IUPAC Standard InChIKey is PPYJQGBEZQOXHC-UHFFFAOYSA-N, and its structure is authenticated in the NIST Chemistry WebBook [1]. The compound serves primarily as a versatile intermediate in organic synthesis, with documented utility in palladium-catalyzed cross-coupling reactions, Schiff base ligand construction, and as a building block for diarylmethane and triarylmethane scaffolds .

Why 1-(4-Benzylphenyl)ethanone Cannot Be Replaced


Substituting 1-(4-benzylphenyl)ethanone with a generic acetophenone, 4-methylacetophenone, or even its constitutional isomer dihydrochalcone introduces quantifiable deviations in physical state, lipophilicity, benzylic reactivity, and cross-coupling behavior that undermine synthetic reproducibility . Unlike acetophenone (mp 19–20 °C, liquid) and 4-methylacetophenone (mp −23 °C, liquid), 1-(4-benzylphenyl)ethanone is a solid at ambient temperature (mp 38–40 °C), enabling direct gravimetric dispensing without solvent dilution . Its LogP of 3.48 is approximately 1.9 log units higher than acetophenone (LogP ~1.58) and 1.4 log units higher than 4-methylacetophenone (LogP ~2.10), substantially altering partitioning behavior in biphasic reactions and chromatographic retention . Furthermore, the para-benzyl substituent introduces benzylic C–H bonds (bond dissociation energy ~85–90 kcal·mol⁻¹) that are absent in methyl- or ethyl-substituted analogs, enabling selective radical or oxidative functionalization at the benzylic position while preserving the acetyl group . Its constitutional isomer, dihydrochalcone (1,3-diphenyl-1-propanone), though sharing the same molecular formula, differs in connectivity: the benzyl group is attached to the carbonyl carbon via an ethylene bridge rather than directly to the aromatic ring, leading to distinct reactivity profiles and a higher melting point (72–75 °C) that can complicate solution-phase handling [1]. The quantitative evidence below establishes these differentiation dimensions with specific comparative data.

1-(4-Benzylphenyl)ethanone: Comparative Evidence Guide


Physical State Advantage: Solid vs. Liquid Acetophenones

1-(4-Benzylphenyl)ethanone is a crystalline solid at standard laboratory temperature (20–25 °C) with a melting point of 38–40 °C, whereas acetophenone (mp 19–20 °C) and 4-methylacetophenone (mp −23 °C) are liquids under identical ambient conditions . This solid-state form allows direct gravimetric dispensing on an analytical balance without the need for solvent dilution or density correction, improving weighing accuracy and reducing solvent waste in reaction setup . The boiling point of 1-(4-benzylphenyl)ethanone is 344.5 °C at 760 mmHg (or 188–190 °C at 5 Torr), substantially higher than acetophenone (202 °C at 760 mmHg) and 4-methylacetophenone (226 °C at 760 mmHg), reflecting stronger intermolecular interactions and lower volatility that can be advantageous in high-temperature reactions or vacuum distillation separations .

Physical organic chemistry Synthetic methodology Laboratory handling

Lipophilicity Difference: Higher LogP vs. Simpler Acetophenones

The experimental LogP of 1-(4-benzylphenyl)ethanone is 3.48, significantly exceeding acetophenone (LogP 1.58–1.65) and 4-methylacetophenone (LogP 2.00–2.13) . This LogP elevation of approximately 1.9 log units above acetophenone translates to a roughly 80-fold higher octanol/water partition coefficient, predicting markedly different behavior in liquid–liquid extraction, reversed-phase HPLC retention (estimated Δ retention time of several minutes under standard C18 gradient conditions), and biological membrane permeability in cell-based assays . The predicted ACD/LogP of 3.65 and ACD/LogD of 3.94 (at pH 5.5 and 7.4) from ChemSpider further corroborate the elevated lipophilicity . Its constitutional isomer dihydrochalcone exhibits a comparable LogP of 3.50–3.83, so lipophilicity alone does not distinguish these isomers; rather, the connectivity difference (benzyl on ring vs. benzyl on carbonyl side chain) drives divergent reactivity [1].

Lipophilicity Partition coefficient Chromatographic retention

Benzylic C–H Bonds: A Unique Reactivity Handle

The para-benzyl substituent of 1-(4-benzylphenyl)ethanone introduces benzylic C–H bonds with a bond dissociation energy (BDE) of approximately 85–90 kcal·mol⁻¹, which are significantly weaker than the primary and secondary aliphatic C–H bonds in 4-methylacetophenone (BDE ~98–101 kcal·mol⁻¹ for methyl C–H) and 4-ethylacetophenone (BDE ~98 kcal·mol⁻¹ for primary, ~95 kcal·mol⁻¹ for secondary benzylic), yet stronger than the doubly activated benzylic position in diphenylmethane [1]. This intermediate BDE enables selective benzylic oxidation (e.g., with KMnO₄, CrO₃, or catalytic O₂/Co or Mn systems) to generate the corresponding 4-benzoylacetophenone without attacking the acetyl carbonyl or the electron-rich aromatic rings . Acetophenone itself lacks any benzylic C–H bonds entirely and thus cannot undergo this transformation. The benzyl group can also be cleanly removed via hydrogenolysis (H₂, Pd/C) to regenerate 4-methylacetophenone, offering a protecting-group strategy for the para position during multistep syntheses [2]. No equivalent chemoselective deprotection is available for the methyl group in 4-methylacetophenone.

C–H functionalization Benzylic oxidation Radical chemistry

Pd-Catalyzed Diarylmethane Synthesis via Cross-Coupling

1-(4-Benzylphenyl)ethanone is explicitly documented as a substrate for the palladium-catalyzed reductive coupling of N-tosylhydrazones with aryl bromides, a methodology developed by Xia et al. (Synthesis 2017, 49, 1073–1086) that provides efficient access to diarylmethane and triarylmethane scaffolds via C(sp²)–C(sp³) bond formation . In this protocol, the ketone is converted to its N-tosylhydrazone derivative, which then participates in palladium carbene migratory insertion followed by reductive elimination to deliver the coupled product. The methodology tolerates a wide range of functional groups and proceeds under mild conditions, with the para-benzyl substituent on the acetophenone ring remaining intact throughout the catalytic cycle [1]. Standard acetophenone and 4-methylacetophenone can also form N-tosylhydrazones and undergo this coupling, but the resulting products lack the additional benzylic aromatic ring that the 4-benzyl substituent provides in the final diarylmethane architecture. This extra aromatic ring can participate in π–π stacking interactions, increase molecular rigidity, and serve as an additional vector for further derivatization . Commercial suppliers including CymitQuimica and Biozol specifically list this compound for the preparation of di- and triarylmethanes, confirming its established role in this synthetic methodology .

Palladium catalysis Cross-coupling Diarylmethane synthesis

Schiff Base Ligand Geometry: Methylene Spacer vs. Biphenyl

A dedicated M.Sc. thesis (Karakaya, 2012, Süleyman Demirel University) systematically compared 4-acetyldiphenylmethane (1-(4-benzylphenyl)ethanone) and 4-acetylbiphenyl as ketone precursors for novel bidentate Schiff base ligands, reacting each with 2-amino-4-chlorophenol and 2-amino-4-methylphenol to generate four previously unreported ligands [1]. The key structural difference is that 4-acetyldiphenylmethane contains a methylene spacer (–CH₂–) between the two phenyl rings, whereas 4-acetylbiphenyl has a direct aryl–aryl bond. This methylene insertion alters the dihedral angle between the aromatic rings, reduces conjugation, and modifies the steric environment around the imine nitrogen upon Schiff base formation. The resultant Schiff base ligands were used to prepare mononuclear Co(II), Ni(II), Cu(II), and Zn(II) complexes, with full characterization by elemental analysis, magnetic susceptibility, molar conductivity, ¹H- and ¹³C-NMR, FT-IR, UV-Vis, ICP-OES, and TG-DTG [2]. The methylene-bridged ligand architecture provides greater conformational flexibility and a less electron-delocalized environment compared to the fully conjugated biphenyl-derived ligands, which can translate to different metal-binding affinities and catalytic activities .

Coordination chemistry Schiff base ligands Metal complex synthesis

Constitutional Isomer: Dihydrochalcone Reactivity Comparison

1-(4-Benzylphenyl)ethanone and dihydrochalcone (1,3-diphenyl-1-propanone, CAS 1083-30-3) share the identical molecular formula (C₁₅H₁₄O) and molecular weight (210.27 g·mol⁻¹) but differ fundamentally in connectivity: in 1-(4-benzylphenyl)ethanone, the benzyl group is directly attached to the para position of the acetophenone aromatic ring, whereas in dihydrochalcone the benzyl group is attached to the carbonyl carbon through an ethylene bridge (Ph–CH₂–CH₂–C(=O)–Ph) [1]. This connectivity difference produces measurable physical property divergence: 1-(4-benzylphenyl)ethanone melts at 38–40 °C, while dihydrochalcone melts at 72–75 °C (Δmp ≈ 34 °C) [2]. Chemically, the acetyl group in 1-(4-benzylphenyl)ethanone is a methyl ketone (pKₐ ~19–20 for α-hydrogens), whereas dihydrochalcone contains a –CH₂–CH₂– bridge that places the carbonyl in a different electronic environment with distinct enolate regiochemistry. 1-(4-Benzylphenyl)ethanone undergoes typical methyl ketone reactions (haloform reaction, aldol condensation at the methyl group), while dihydrochalcone behaves as a phenethyl ketone with different enolate kinetic/thermodynamic preferences [3]. The benzylic position in 1-(4-benzylphenyl)ethanone is directly adjacent to the aromatic ring (Ar–CH₂–Ph), whereas in dihydrochalcone the benzylic positions are adjacent to the carbonyl (Ph–CO–CH₂–CH₂–Ph), leading to completely different radical stability and oxidation pathways [4].

Constitutional isomerism Structure–reactivity relationships Ketone reactivity

1-(4-Benzylphenyl)ethanone: Key Application Scenarios


Pd-Catalyzed Synthesis of Benzyl-Substituted Diarylmethanes

1-(4-Benzylphenyl)ethanone is the preferred starting material when constructing diarylmethane or triarylmethane compound libraries that require a para-benzyl substituent on one aromatic ring. The ketone is converted to its N-tosylhydrazone and subjected to palladium-catalyzed reductive coupling with aryl bromides following the protocol of Xia et al. (Synthesis 2017, 49, 1073–1086), which employs Pd(OAc)₂/PCy₃ in 1,4-dioxane at 90–110 °C with K₃PO₄ as base . The para-benzyl group survives the catalytic cycle intact, installing an additional aromatic ring that can enhance π–π interactions in host–guest chemistry or provide a spectroscopic handle (characteristic benzylic ¹H-NMR signal at δ ~4.0 ppm) for reaction monitoring. Procurement of this specific compound—rather than acetophenone or 4-methylacetophenone—ensures that the resulting diarylmethane products carry the benzyl substituent without requiring a separate benzylation step [1].

Methylene-Bridged Schiff Base Ligands for Catalysis

As demonstrated by Karakaya (2012), 1-(4-benzylphenyl)ethanone (4-acetyldiphenylmethane) reacts with aminophenol derivatives to generate Schiff base ligands containing a methylene spacer between the two phenyl rings . This sp³-hybridized linker breaks the π-conjugation present in the analogous 4-acetylbiphenyl-derived ligands, resulting in greater conformational flexibility and a different electronic environment at the imine nitrogen. The resulting Co(II), Ni(II), Cu(II), and Zn(II) complexes exhibit distinct spectroscopic and magnetic properties compared to their biphenyl-derived counterparts. This scaffold is particularly relevant for researchers developing homogeneous catalysts where ligand bite angle, steric bulk, and electronic donation must be fine-tuned independently of the metal center [1]. The solid physical state of 1-(4-benzylphenyl)ethanone (mp 38–40 °C) facilitates precise stoichiometric control during Schiff base condensation, as the ketone can be weighed directly without solvent .

Selective Benzylic Oxidation to Diketone Intermediates

The benzylic methylene group (–CH₂–) in 1-(4-benzylphenyl)ethanone is susceptible to selective oxidation while leaving the acetyl carbonyl intact, providing access to 4-benzoylacetophenone (1-(4-benzoylphenyl)ethanone), a valuable intermediate for heterocycle synthesis. This chemoselectivity arises from the lower bond dissociation energy of the benzylic C–H bonds (~85–90 kcal·mol⁻¹) compared to the acetyl methyl C–H bonds (~93–96 kcal·mol⁻¹) . Standard oxidants such as KMnO₄ under phase-transfer conditions, CrO₃ in acetic acid, or catalytic Co(II)/Mn(II) with O₂ can effect this transformation. Neither acetophenone nor 4-methylacetophenone can undergo this reaction, as they lack oxidizable benzylic positions; 4-ethylacetophenone possesses a benzylic position but its oxidation yields a different product (4-acetylbenzoic acid upon exhaustive oxidation) [1]. The resulting 4-benzoylacetophenone diketone serves as a precursor for Paal–Knorr pyrrole synthesis, quinoxaline formation, and other condensation reactions requiring two differentiated carbonyl electrophiles .

High-Lipophilicity Analytical Standard for HPLC

With a LogP of 3.48—approximately 1.9 log units above acetophenone—1-(4-benzylphenyl)ethanone serves as a high-retention reference standard for reversed-phase HPLC method development, particularly when calibrating C18 columns for the separation of moderately lipophilic aromatic ketones . Its solid physical state enables accurate preparation of calibration standards by direct weighing, and its strong UV absorbance (aromatic π→π* transitions, with the benzyl group contributing additional absorptivity beyond acetophenone) facilitates low-concentration detection [1]. The compound has been noted as a useful analytical tool for determining trace additives in food and pharmaceutical products, as cited by commercial suppliers . Its boiling point of 344.5 °C at 760 mmHg also makes it suitable as a high-temperature GC standard for retention index calibration, extending the range beyond acetophenone (bp 202 °C) .

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